3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride
CAS No.: 1049756-71-9
VCID: VC11659126
Molecular Formula: C10H15Cl2FN2
Molecular Weight: 253.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and PreparationThe synthesis of 3-fluoro-4-(pyrrolidin-1-yl)aniline typically involves the reaction of appropriate precursors under specific conditions. For the dihydrochloride form, the addition of hydrochloric acid to the parent compound would be necessary. The synthesis process may involve several steps, including coupling reactions and purification methods like recrystallization. Biological and Chemical ApplicationsCompounds with pyrrolidine rings often exhibit interesting biological activities, such as interactions with enzymes or receptors. The presence of a fluorine atom can enhance the compound's stability and bioavailability. The dihydrochloride form may be used in research related to drug development, where its increased solubility could be beneficial for in vitro studies.
Safety and HandlingHandling of chemical compounds like 3-fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride requires caution due to potential health risks. Although specific safety data for the dihydrochloride form is not detailed, compounds in this class can cause skin irritation, eye irritation, and respiratory issues. Proper storage and handling procedures should be followed.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1049756-71-9 | ||||||||||||
Product Name | 3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride | ||||||||||||
Molecular Formula | C10H15Cl2FN2 | ||||||||||||
Molecular Weight | 253.14 g/mol | ||||||||||||
IUPAC Name | 3-fluoro-4-pyrrolidin-1-ylaniline;dihydrochloride | ||||||||||||
Standard InChI | InChI=1S/C10H13FN2.2ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H | ||||||||||||
Standard InChIKey | WWGRTJMWXKARIG-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl.Cl | ||||||||||||
Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl.Cl | ||||||||||||
PubChem Compound | 16495741 | ||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume